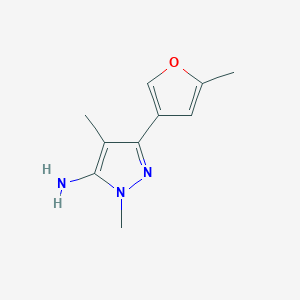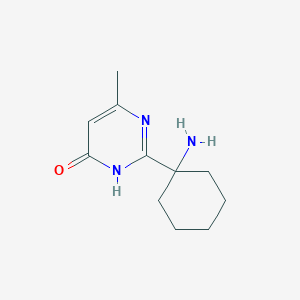![molecular formula C13H22F2N2O2 B13062097 Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6,6-difluoro-2,8-diazaspiro[45]decane-8-carboxylate is a chemical compound with the molecular formula C13H22F2N2O2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro substituents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The difluoro groups and spirocyclic structure contribute to its unique reactivity and binding affinity. Studies have shown that it can inhibit certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate: Similar structure but lacks the difluoro groups, resulting in different chemical properties and reactivity.
Tert-butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate: Contains additional functional groups that confer different biological activities. The presence of difluoro groups in this compound makes it unique and potentially more versatile in various applications.
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-7-5-12(4-6-16-8-12)13(14,15)9-17/h16H,4-9H2,1-3H3 |
InChI Key |
KHPAJMUBUAEYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC2)C(C1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


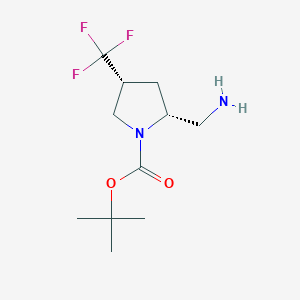
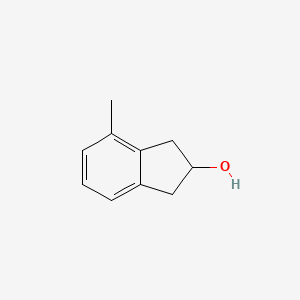
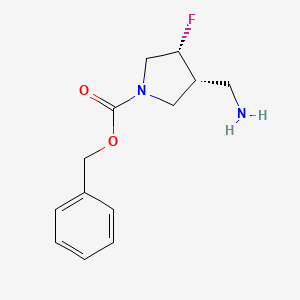
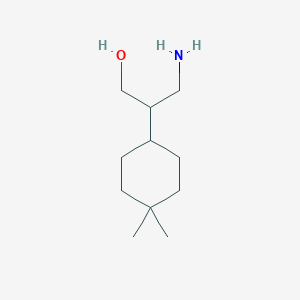
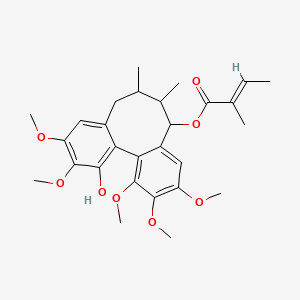
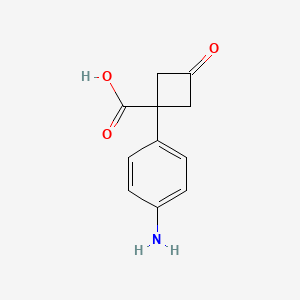
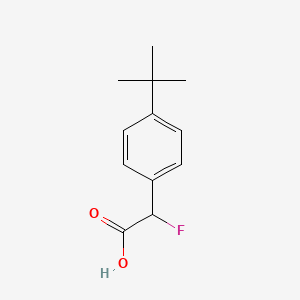
![methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
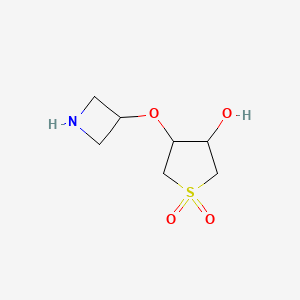

![ethyl 3-(4-tert-butylphenyl)-5-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B13062099.png)
